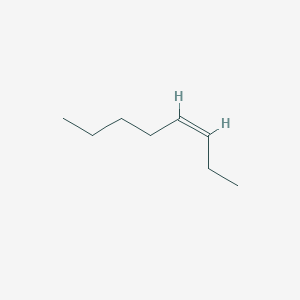

cis-3-Octene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(Z)-oct-3-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-3-5-7-8-6-4-2/h5,7H,3-4,6,8H2,1-2H3/b7-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCTDZYMMFQCTEO-ALCCZGGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C\CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70872998 | |

| Record name | (Z)-3-Octene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70872998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14850-22-7 | |

| Record name | (3Z)-3-Octene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14850-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Octene, (3Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014850227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-3-Octene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70872998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-oct-3-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.360 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-OCTENE, (3Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00Y81HN91L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of cis-3-Octene

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-3-Octene, an aliphatic alkene, is a volatile organic compound with the chemical formula C₈H₁₆. Its specific isomeric structure, with the double bond at the third carbon and a cis configuration, imparts distinct physical and chemical properties that are crucial for its application in various fields, including organic synthesis and as a component in the production of polymers and specialty chemicals. This guide provides a comprehensive overview of the core chemical properties of cis-3-Octene, supported by data, experimental methodologies, and logical workflows.

Core Chemical Properties

The fundamental chemical and physical properties of cis-3-Octene are summarized in the table below, providing a clear reference for laboratory and industrial applications.

| Property | Value | References |

| Molecular Formula | C₈H₁₆ | [1][2][3][4] |

| Molecular Weight | 112.21 g/mol | [1][4][5] |

| CAS Number | 14850-22-7 | [1][2][3][4] |

| Appearance | Colorless to almost colorless clear liquid | [3] |

| Density | 0.72 g/mL | [2][6][7] |

| Boiling Point | 123 °C | [2][6][7] |

| Melting Point | -126 °C | [2][7] |

| Flash Point | 17 °C | [2][6][7] |

| Refractive Index | 1.4120 to 1.4150 | [7] |

| Vapor Pressure | 17.9 mmHg at 25°C | [2][6] |

| Solubility | Insoluble in water; Soluble in alcohol. | [8] |

Experimental Protocols

Purity Assessment by Gas Chromatography (GC)

Gas chromatography is a cornerstone technique for determining the purity of volatile compounds like cis-3-Octene. It separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase.

Methodology Overview:

-

Sample Preparation: A dilute solution of the cis-3-Octene sample is prepared in a volatile organic solvent (e.g., hexane (B92381) or pentane).

-

Injection: A small volume (typically 1 µL) of the prepared sample is injected into the heated inlet of the gas chromatograph. The high temperature vaporizes the sample.

-

Separation: An inert carrier gas (e.g., helium or hydrogen) transports the vaporized sample through a capillary column. The column's inner surface is coated with a stationary phase that interacts with the components of the sample. Separation occurs based on the boiling points and polarities of the components.

-

Detection: As each component elutes from the column, it is detected by a detector, most commonly a Flame Ionization Detector (FID) for hydrocarbons. The FID generates an electrical signal proportional to the amount of the component.

-

Data Analysis: The output from the detector is a chromatogram, which plots signal intensity versus retention time. The area under each peak is proportional to the concentration of the corresponding component. Purity is determined by calculating the percentage of the peak area corresponding to cis-3-Octene relative to the total area of all peaks.

Structural Elucidation by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure of cis-3-Octene, particularly its cis isomeric configuration. The chemical shifts and coupling constants of the vinyl protons are characteristic of the double bond's geometry.

Methodology Overview:

-

Sample Preparation: A small amount of the cis-3-Octene sample (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.[9]

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹H NMR spectrum is acquired. This involves subjecting the sample to a strong magnetic field and radiofrequency pulses.

-

Spectral Analysis:

-

Chemical Shift: The protons attached to the double bond (vinylic protons) in alkenes typically resonate in the range of 4.5-6.5 ppm.[10]

-

Coupling Constants (J-values): The key to distinguishing between cis and trans isomers lies in the coupling constant between the vinylic protons. For cis-alkenes, the vicinal coupling constant (³J) is typically in the range of 6-12 Hz, whereas for trans-alkenes, it is larger, in the range of 12-18 Hz.[11]

-

Integration: The area under each signal in the spectrum is proportional to the number of protons giving rise to that signal, which helps in assigning the peaks to the correct protons in the molecule.[9]

-

Visualizations

Experimental Workflow for Purity Analysis by Gas Chromatography

References

- 1. Page loading... [wap.guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. cis-3-Octene | CymitQuimica [cymitquimica.com]

- 4. 3-Octene, (Z)- [webbook.nist.gov]

- 5. trans-3-Octene | C8H16 | CID 638228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cis-3-octene | CAS#:14850-22-7 | Chemsrc [chemsrc.com]

- 7. CIS-3-OCTENE CAS#: 14850-22-7 [m.chemicalbook.com]

- 8. www2.gov.bc.ca [www2.gov.bc.ca]

- 9. benchchem.com [benchchem.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physical Properties of cis-3-Octene

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-3-Octene (CAS RN: 14850-22-7) is a colorless liquid alkene with the chemical formula C₈H₁₆.[1] As an isomer of octene, its physical and chemical characteristics are of significant interest in various fields, including polymer chemistry, organic synthesis, and the manufacturing of specialty chemicals.[2] It serves as a key intermediate in the synthesis of polymers, plasticizers, fragrances, and flavoring agents.[2] A thorough understanding of its physical properties is crucial for its application in laboratory research and industrial processes, ensuring safe handling, optimal reaction conditions, and purity assessment. This guide provides a comprehensive overview of the core physical properties of cis-3-Octene, detailed experimental protocols for their determination, and a logical workflow for property analysis.

Core Physical Properties of cis-3-Octene

The following table summarizes the key quantitative physical properties of cis-3-Octene.

| Property | Value | Units | Notes |

| Molecular Formula | C₈H₁₆ | - | [1][2][3] |

| Molecular Weight | 112.21 | g/mol | [3] |

| Melting Point | -126 | °C | [1][3] |

| Boiling Point | 123 | °C | at 760 mmHg[1][3] |

| Density | 0.72 | g/cm³ | at 20°C[1] |

| Refractive Index (n_D) | 1.4120 - 1.421 | - | at 20°C[1][3] |

| Vapor Pressure | 17.9 | mmHg | at 25°C[1] |

| Flash Point | 17 | °C | [1][3] |

| Solubility | Insoluble in water; Soluble in alcohol | - | [4] |

| Appearance | Colorless clear liquid | - | [1] |

Experimental Protocols for Property Determination

Accurate determination of physical properties is fundamental to chemical research. The following are detailed methodologies for measuring the key properties of a liquid organic compound like cis-3-Octene.

Determination of Boiling Point (Micro-Reflux Method)

The boiling point is a critical indicator of a liquid's purity.

-

Principle : The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. At this temperature, the liquid and vapor phases are in equilibrium.

-

Apparatus : A small test tube, a capillary tube (sealed at one end), a thermometer, a heating apparatus (e.g., aluminum block or oil bath), and a stirring mechanism.

-

Methodology :

-

Sample Preparation : Place approximately 0.5 mL of cis-3-Octene into the small test tube.

-

Capillary Insertion : Invert the sealed capillary tube and place it, open-end down, into the liquid in the test tube.

-

Heating : Place the test tube assembly into the heating block. Insert a thermometer into the block so the bulb is level with the liquid sample.

-

Observation : Begin heating the apparatus slowly while gently stirring. Initially, a stream of bubbles will emerge from the capillary tube as trapped air expands and is expelled.

-

Equilibrium : As the temperature approaches the boiling point, a rapid and continuous stream of bubbles (the sample's vapor) will emerge from the capillary.

-

Measurement : Stop heating and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid is just drawn back into the capillary tube. This indicates that the external pressure is equal to the vapor pressure of the liquid.

-

Verification : For accuracy, repeat the measurement at least twice and average the results.

-

Determination of Melting Point

For a substance like cis-3-Octene, which has a very low melting point (-126 °C), specialized low-temperature apparatus is required.

-

Principle : The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure. For a pure crystalline solid, this occurs over a narrow range.

-

Apparatus : A cryostat or a low-temperature melting point apparatus, a sample holder (capillary tube), and a calibrated low-temperature thermometer or digital sensor.

-

Methodology :

-

Sample Preparation : The liquid sample is frozen using a suitable cooling agent (e.g., liquid nitrogen). A small amount of the frozen solid is then quickly placed into a capillary tube.

-

Apparatus Setup : The capillary tube is placed in the sample holder of the low-temperature melting point apparatus.

-

Heating : The apparatus is programmed to slowly increase the temperature from a point well below the expected melting point. A slow heating rate (e.g., 1-2 °C per minute) is crucial for accuracy.

-

Observation : The sample is observed through a magnified viewing port.

-

Measurement : Record the temperature at which the first sign of melting (the appearance of liquid) is observed and the temperature at which the last crystal of the solid disappears. This range is the melting point.

-

Determination of Density

-

Principle : Density is the mass of a substance per unit volume (ρ = m/V). It is typically measured at a specific temperature, as it is temperature-dependent.

-

Apparatus : A pycnometer (a glass flask with a precise volume), an analytical balance, and a constant-temperature water bath.

-

Methodology :

-

Mass of Empty Pycnometer : Clean and dry the pycnometer and determine its mass (m₁).

-

Mass of Pycnometer with Sample : Fill the pycnometer with cis-3-Octene, ensuring no air bubbles are present. Place it in a constant-temperature bath (e.g., 20°C) until it reaches thermal equilibrium. Adjust the liquid level to the pycnometer's calibration mark and weigh it (m₂).

-

Mass of Pycnometer with Water : Empty and clean the pycnometer. Fill it with deionized water, bring it to the same temperature in the water bath, and weigh it (m₃).

-

Calculation :

-

Mass of the sample = m₂ - m₁

-

Mass of water = m₃ - m₁

-

Volume of water (and pycnometer) = (m₃ - m₁) / ρ_water (where ρ_water is the known density of water at the experimental temperature).

-

Density of cis-3-Octene = (m₂ - m₁) / Volume of pycnometer.

-

-

Determination of Refractive Index

-

Principle : The refractive index is a dimensionless number that describes how fast light travels through a material. It is the ratio of the speed of light in a vacuum to the speed of light in the substance.

-

Apparatus : An Abbe refractometer, a constant-temperature water bath, a light source (typically a sodium lamp, D-line at 589 nm), and a dropper.

-

Methodology :

-

Calibration : Calibrate the refractometer using a standard sample with a known refractive index (e.g., distilled water).

-

Temperature Control : Circulate water from the constant-temperature bath (set to 20°C) through the prisms of the refractometer to ensure a stable temperature.

-

Sample Application : Place a few drops of cis-3-Octene onto the surface of the measuring prism.

-

Measurement : Close the prisms and adjust the instrument until the boundary line between the light and dark fields is sharp and centered on the crosshairs of the eyepiece.

-

Reading : Read the refractive index value directly from the instrument's scale.

-

Cleaning : Thoroughly clean the prism surfaces with a suitable solvent (e.g., ethanol (B145695) or isopropanol) and a soft lens tissue after the measurement.

-

Logical & Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive analysis of the physical properties of a liquid sample such as cis-3-Octene.

Caption: Workflow for Physical Property Determination.

This systematic approach ensures that all critical physical properties are measured accurately, purity is confirmed, and the data is validated against established literature values, culminating in a comprehensive technical report.

References

Molecular Identity and Properties

An In-depth Technical Guide to the Molecular Structure of (Z)-3-Octene

This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of (Z)-3-Octene, tailored for researchers, scientists, and drug development professionals.

(Z)-3-Octene, also known as cis-3-Octene, is an unsaturated aliphatic hydrocarbon.[1] It is an eight-carbon alkene with a double bond located between the third and fourth carbon atoms, with the alkyl chains on the same side of the double bond.[2] This cis-configuration is denoted by the "(Z)" prefix in its IUPAC name. The molecule is recognized as a human metabolite.[2][3][4]

General and Physicochemical Properties

The fundamental molecular and physical characteristics of (Z)-3-Octene are summarized below. This data is critical for its application in chemical synthesis and for understanding its behavior in various analytical procedures.

| Identifier | Value | Source(s) |

| IUPAC Name | (Z)-oct-3-ene | [2] |

| Synonyms | cis-3-Octene, (Z)-3-C8H16, (3Z)-3-Octene | [5][6] |

| CAS Number | 14850-22-7 | [2][3][5] |

| Molecular Formula | C₈H₁₆ | [2][3][5] |

| Molecular Weight | 112.21 g/mol | [2][3] |

| Canonical SMILES | CCCC/C=C\CC | [7] |

| Physical Property | Value | Source(s) |

| Physical State | Clear liquid | [3][4] |

| Melting Point | -126 °C | [3][4][7] |

| Boiling Point | 123 °C | [3][4] |

| Density | 0.72 g/mL | [3][4] |

| Refractive Index | 1.4120 to 1.4150 | [3][4] |

| Flash Point | 17 °C | [3][4] |

Synthesis of (Z)-3-Octene

The stereoselective synthesis of (Z)-alkenes is a fundamental task in organic chemistry. Two primary methods for achieving this are the partial hydrogenation of an alkyne using a poisoned catalyst and the Wittig reaction with specific ylides.

Synthesis via Partial Hydrogenation of 3-Octyne (B96577)

A common and effective method for synthesizing (Z)-3-Octene is the partial hydrogenation of 3-octyne. This reaction employs a "poisoned" catalyst, such as Lindlar's catalyst, which is selective for the formation of cis-alkenes and prevents over-reduction to the corresponding alkane.[8][9][10]

-

Catalyst Preparation : Lindlar's catalyst is typically composed of palladium deposited on calcium carbonate (CaCO₃) or barium sulfate (B86663) (BaSO₄), which is then "poisoned" with lead acetate (B1210297) and quinoline.[8][10]

-

Reaction Setup : A reaction vessel is charged with 3-octyne and a suitable solvent, such as ethanol (B145695) or ethyl acetate.

-

Catalyst Addition : A catalytic amount of Lindlar's catalyst is added to the mixture.

-

Hydrogenation : The vessel is purged and then filled with hydrogen gas (H₂), typically at or slightly above atmospheric pressure (e.g., using a balloon). The reaction is stirred at room temperature.

-

Monitoring : The reaction progress is monitored by techniques such as Gas Chromatography (GC) to observe the consumption of the alkyne and the formation of the alkene.

-

Workup : Upon completion, the catalyst is removed by filtration through a pad of Celite.

-

Purification : The solvent is removed under reduced pressure, and the resulting (Z)-3-Octene is purified by distillation to yield the final product.

Caption: Synthesis workflow for (Z)-3-Octene via partial hydrogenation.

Synthesis via Wittig Reaction

The Wittig reaction provides an alternative route by reacting an aldehyde or ketone with a phosphorus ylide. To achieve (Z)-alkene selectivity, a non-stabilized ylide is typically required.[11][12][13] For the synthesis of (Z)-3-Octene, propanal would react with the ylide generated from pentyltriphenylphosphonium bromide.

-

Ylide Formation : Pentyltriphenylphosphonium bromide is suspended in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere. A strong base, such as n-butyllithium (n-BuLi), is added dropwise at low temperature to deprotonate the phosphonium (B103445) salt, forming the reactive ylide.

-

Reaction with Aldehyde : Propanal is added to the ylide solution, and the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete.

-

Quenching : The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction : The product is extracted into an organic solvent (e.g., diethyl ether or hexanes). The organic layers are combined, washed with brine, and dried over an anhydrous salt like magnesium sulfate.

-

Purification : After solvent removal, the crude product is purified. The major byproduct, triphenylphosphine (B44618) oxide, is often removed by chromatography or crystallization to isolate the pure (Z)-3-Octene.

Structural Elucidation

The precise molecular structure of (Z)-3-Octene, particularly the stereochemistry of the double bond, is confirmed using a combination of spectroscopic techniques.

Caption: General workflow for the structural elucidation of (Z)-3-Octene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive method for determining the stereochemistry of alkenes.

-

Sample Preparation : 5-25 mg of the (Z)-3-Octene sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.[5]

-

Instrument Setup : The NMR tube is placed in the spectrometer. The instrument is locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to optimize homogeneity.[5]

-

¹H NMR Acquisition : A standard proton spectrum is acquired. Key parameters include pulse angle (e.g., 30°), acquisition time (2-4 s), relaxation delay (1-5 s), and number of scans (8-16).[5] The cis-relationship of the vinylic protons is confirmed by their coupling constant (³J), which is typically in the range of 6-12 Hz.[5]

-

¹³C NMR Acquisition : A proton-decoupled carbon spectrum is acquired. This provides information on the number of unique carbon atoms. The sp² carbons of the double bond typically resonate in the 100-170 ppm region.[14][15]

-

Data Processing : The acquired Free Induction Decay (FID) is subjected to Fourier transformation, phase correction, and baseline correction to generate the final spectrum.[5][14]

| ¹H NMR Data (in CDCl₃) | Shift (ppm) | Multiplicity | Assignment |

| Vinylic Protons | 5.32 - 5.35 | Multiplet | -CH=CH- |

| Allylic Protons | 2.02 - 2.07 | Multiplet | =CH-CH₂ - |

| Alkyl Protons | 1.31 - 1.36 | Multiplet | -CH₂ - |

| Terminal Methyls | 0.90 - 0.95 | Triplet | -CH₃ |

| (Data adapted from ChemicalBook)[16] |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation : As (Z)-3-Octene is a liquid, a spectrum can be obtained directly. A thin film of the neat liquid is placed between two IR-transparent salt plates (e.g., NaCl or KBr).[2][6] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a single drop of the sample onto the ATR crystal.[2][7]

-

Background Spectrum : A background spectrum of the clean, empty salt plates or ATR crystal is recorded.

-

Sample Spectrum : The sample is placed, and the spectrum is acquired, typically over a range of 4000 to 400 cm⁻¹.[2] Multiple scans are averaged to improve the signal-to-noise ratio.

-

Data Analysis : The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Key peaks for (Z)-3-Octene include the C=C stretch and the =C-H bend characteristic of a cis-alkene. The C=C stretch for a cis-alkene is typically found around 1650-1660 cm⁻¹, and the cis =C-H bend appears as a broad, strong peak around 675-730 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition and providing further structural clues. It is also an excellent tool for assessing purity.

-

Sample Preparation : A dilute solution of (Z)-3-Octene is prepared in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

-

GC Separation : A small volume (e.g., 1 µL) of the solution is injected into the GC. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., HP-INNWAX).[17] A temperature program is used to separate the components based on their boiling points and interactions with the column's stationary phase.

-

MS Analysis : As components elute from the GC column, they enter the mass spectrometer. They are ionized, typically by electron impact (EI) at 70 eV.[17] The instrument then separates the resulting ions based on their mass-to-charge ratio (m/z) and records their relative abundance.

-

Data Analysis : The resulting mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of C₈H₁₆ (m/z = 112). The fragmentation pattern provides a fingerprint that can be compared to spectral libraries for confirmation.[18]

References

- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 4. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. orgosolver.com [orgosolver.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Wittig Reaction [organic-chemistry.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Wittig reaction - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. CIS-3-OCTENE(14850-22-7) 1H NMR spectrum [chemicalbook.com]

- 17. 2.4. Determination of Volatile Compounds by GC-MS [bio-protocol.org]

- 18. 3-Octene, (Z)- [webbook.nist.gov]

An In-depth Technical Guide to the IUPAC Nomenclature and Characterization of cis-3-Octene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cis-3-Octene, focusing on its IUPAC nomenclature, physicochemical properties, and detailed experimental protocols for its synthesis and characterization. The information is presented to support researchers and professionals in the fields of chemistry and drug development.

IUPAC Nomenclature and Structure

The systematic name for cis-3-Octene, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is (Z)-oct-3-ene .[1] This name is derived following a set of rules that precisely describe the molecule's structure.

The naming convention can be broken down as follows:

-

Parent Chain : The longest continuous carbon chain containing the double bond is identified. In this case, it is an eight-carbon chain, hence the root name "-oct".

-

Unsaturation : The presence of a carbon-carbon double bond is indicated by the suffix "-ene".

-

Position of the Double Bond : The chain is numbered from the end that gives the double bond the lowest possible locant. For 3-octene, the double bond starts at the third carbon.

-

Stereochemistry : The spatial arrangement of the substituents around the double bond is specified using the (E/Z) notation. For cis-3-Octene, the higher priority groups on each carbon of the double bond are on the same side, designated as (Z) from the German zusammen, meaning "together".

Synonyms for cis-3-Octene include (3Z)-3-Octene and (Z)-3-C8H16.[2][3] The Chemical Abstracts Service (CAS) Registry Number for this compound is 14850-22-7.[2]

Below is a diagram illustrating the logical steps to determine the IUPAC name for cis-3-Octene.

Caption: Logical workflow for determining the IUPAC name of cis-3-Octene.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of cis-3-Octene is presented in the table below for easy reference and comparison. This data is crucial for its handling, storage, and application in experimental settings.

| Property | Value |

| Molecular Formula | C₈H₁₆ |

| Molecular Weight | 112.21 g/mol |

| CAS Number | 14850-22-7 |

| Appearance | Colorless liquid |

| Boiling Point | 123 °C |

| Melting Point | -126 °C |

| Density | 0.721 g/mL |

| Refractive Index | 1.414 |

| Flash Point | 17 °C |

Note: The data presented in this table is compiled from various sources and should be considered as reference values.

Spectroscopic data is fundamental for the structural elucidation and purity assessment of cis-3-Octene. Below is a summary of typical spectral characteristics.

| Spectroscopic Data | |

| ¹H NMR (CDCl₃) | δ 5.35-5.32 (m, 2H, -CH=CH-), 2.07-1.97 (m, 4H, -CH₂-CH=), 1.36-1.26 (m, 4H, -CH₂-), 0.95-0.90 (t, 6H, -CH₃) |

| ¹³C NMR (CDCl₃) | δ 130.9, 128.9, 34.8, 29.3, 22.8, 20.6, 14.2, 13.9 |

| Infrared (IR) | Characteristic peaks for C-H stretch of sp² carbons (~3020 cm⁻¹), C=C stretch (~1655 cm⁻¹), and C-H bend of cis-alkene (~720 cm⁻¹) |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 112, with a fragmentation pattern characteristic of an octene isomer. |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of cis-3-Octene, designed to be directly applicable in a laboratory setting.

Synthesis of cis-3-Octene via Partial Hydrogenation of 3-Octyne (B96577)

A common and stereoselective method for the synthesis of cis-alkenes is the partial hydrogenation of the corresponding alkyne using a poisoned catalyst, such as Lindlar's catalyst.[4] This catalyst, typically composed of palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline (B57606), allows for the syn-addition of hydrogen across the triple bond, yielding the cis-alkene selectively.[4][5]

Materials:

-

3-Octyne

-

Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

-

Quinoline

-

Hexane (B92381) (anhydrous)

-

Hydrogen gas (H₂)

-

Round-bottom flask

-

Hydrogenation apparatus (e.g., balloon filled with H₂ or a Parr hydrogenator)

-

Magnetic stirrer

-

Filtration apparatus (e.g., Buchner funnel or a sintered glass funnel with Celite®)

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-octyne (1 equivalent) in anhydrous hexane.

-

Catalyst Addition: To this solution, add Lindlar's catalyst (typically 5-10 mol% relative to the alkyne) and a small amount of quinoline (as a further poison to prevent over-reduction, typically 1-2 drops).

-

Hydrogenation: Seal the flask and purge the system with hydrogen gas. Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the reaction mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC) to observe the disappearance of the starting alkyne.

-

Work-up: Once the reaction is complete (typically after the theoretical amount of hydrogen has been consumed or when no more starting material is observed), carefully vent the excess hydrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the filter cake with a small amount of hexane to ensure complete recovery of the product.

-

Solvent Removal: Combine the filtrate and washings and remove the hexane solvent using a rotary evaporator.

-

Purification: The crude product can be purified by simple distillation to yield pure cis-3-Octene. Collect the fraction boiling at approximately 123 °C.

Below is a diagram of the experimental workflow for the synthesis of cis-3-Octene.

Caption: Experimental workflow for the synthesis of cis-3-Octene.

Characterization Protocols

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the purified cis-3-Octene into a clean, dry vial.

-

Add approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) to the vial.

-

Gently swirl the vial to ensure the sample is completely dissolved.

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.

¹H and ¹³C NMR Acquisition:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Solvent: CDCl₃

-

Reference: Tetramethylsilane (TMS) at δ 0.00 ppm.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

Acquisition Time: 2-4 seconds

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2 seconds

-

Sample Preparation:

-

Prepare a dilute solution of the purified cis-3-Octene in a volatile solvent such as hexane or dichloromethane (B109758) (e.g., 1 mg/mL).

GC-MS Parameters:

-

Gas Chromatograph: Equipped with a capillary column suitable for hydrocarbon analysis (e.g., DB-5ms, HP-5ms, or similar).

-

Injector:

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Split Ratio: 50:1 (can be adjusted based on sample concentration)

-

-

Oven Temperature Program:

-

Initial Temperature: 40 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 200 °C.

-

Final Hold: Hold at 200 °C for 2 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-350.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

This comprehensive guide provides the necessary information for the accurate identification, handling, synthesis, and analysis of cis-3-Octene, serving as a valuable resource for professionals in research and development.

References

In-Depth Technical Guide: cis-3-Octene (CAS: 14850-22-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-3-Octene, a volatile organic compound with the CAS number 14850-22-7, is an unsaturated hydrocarbon with applications in organic synthesis and potential implications in human biology. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its relevance in biological systems. While direct applications in drug development are not extensively documented, its role as a human metabolite and a building block in the synthesis of natural products and pheromones suggests avenues for future research.

Chemical and Physical Properties

cis-3-Octene is a colorless liquid characterized by the presence of a double bond in the cis configuration between the third and fourth carbon atoms of its eight-carbon chain. This structural feature dictates its reactivity and physical properties.

| Property | Value | Reference(s) |

| CAS Number | 14850-22-7 | [1] |

| Molecular Formula | C₈H₁₆ | [1] |

| Molecular Weight | 112.21 g/mol | [1] |

| Density | 0.721 g/mL at 20 °C | [2] |

| Boiling Point | 122-123 °C | [2] |

| Melting Point | -126 °C | [2] |

| Flash Point | 17 °C | [2] |

| Refractive Index | 1.414 at 20 °C | [2] |

| Vapor Pressure | 17.9 mmHg at 25 °C | [3] |

| Solubility | Insoluble in water; soluble in organic solvents. | [4] |

| Synonyms | (Z)-3-Octene, (3Z)-3-Octene | [1] |

Experimental Protocols

Synthesis of cis-3-Octene via Lindlar Hydrogenation of 3-Octyne (B96577)

This protocol describes the stereoselective synthesis of cis-3-Octene from 3-octyne using a poisoned palladium catalyst, known as Lindlar's catalyst. This method is a standard procedure for the conversion of alkynes to cis-alkenes.[3][5]

Materials:

-

3-Octyne

-

Lindlar's catalyst (5% palladium on calcium carbonate, poisoned with lead acetate)

-

Hydrogen gas (H₂)

-

Anhydrous solvent (e.g., hexane, ethanol, or ethyl acetate)

-

Inert gas (e.g., nitrogen or argon)

-

Celite or silica (B1680970) gel

-

Standard laboratory glassware for inert atmosphere reactions

-

Hydrogenation apparatus (e.g., balloon hydrogenation setup)

Procedure:

-

Catalyst and Substrate Preparation: In a round-bottom flask equipped with a magnetic stir bar, add Lindlar's catalyst (typically 5-10% by weight relative to the alkyne).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). This process should be repeated three times to ensure an inert atmosphere.

-

Solvent and Reagent Addition: Under the inert atmosphere, add the anhydrous solvent, followed by 3-octyne. For enhanced selectivity, a small amount of quinoline can be added to further "poison" the catalyst and prevent over-reduction to octane.

-

Hydrogenation: Replace the inert atmosphere with hydrogen gas, typically supplied via a balloon. Vigorously stir the reaction mixture at room temperature.

-

Reaction Monitoring: The progress of the reaction should be monitored by gas chromatography (GC) or thin-layer chromatography (TLC) to observe the consumption of the starting alkyne and the formation of the cis-alkene. It is crucial to stop the reaction once the starting material is consumed to avoid over-reduction.

-

Work-up: Upon completion, replace the hydrogen atmosphere with an inert gas. Filter the reaction mixture through a pad of Celite or silica gel to remove the catalyst.

-

Purification: Remove the solvent from the filtrate under reduced pressure. The crude cis-3-octene can be further purified by fractional distillation.[6][7][8][9][10]

Expected Yield: 85-98% (typical for Lindlar hydrogenation of alkynes).[11]

Synthesis of cis-3-Octene via Wittig Reaction

The Wittig reaction provides an alternative route to cis-3-octene by reacting an appropriate phosphonium (B103445) ylide with an aldehyde. For cis-3-octene, the reaction would involve the ylide derived from propyltriphenylphosphonium bromide and pentanal. Unstabilized ylides, such as the one used here, generally favor the formation of the cis-alkene.[12][13]

Materials:

-

Propyltriphenylphosphonium bromide

-

Strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran (B95107) (THF) or diethyl ether)

-

Pentanal

-

Inert gas (e.g., nitrogen or argon)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Ylide Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend propyltriphenylphosphonium bromide in the anhydrous solvent. Cool the suspension in an ice bath.

-

Deprotonation: Slowly add the strong base to the suspension with stirring. The formation of the ylide is often indicated by a color change (typically to deep red or orange). Allow the mixture to stir at room temperature for a period to ensure complete ylide formation.

-

Reaction with Aldehyde: Cool the ylide solution in an ice bath and slowly add a solution of pentanal in the same anhydrous solvent.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC).

-

Work-up: Quench the reaction by the addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or hexane). Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product contains the desired alkene and triphenylphosphine (B44618) oxide as a byproduct. The cis-3-octene can be purified from the triphenylphosphine oxide by column chromatography on silica gel or by fractional distillation.[6][7][8][9][10]

Expected Z:E Ratio: Unstabilized ylides typically provide a high ratio of the Z (cis) isomer.[13]

Purification by Fractional Distillation

Due to the close boiling points of cis-3-octene and its potential impurities (e.g., the trans isomer or residual starting materials), fractional distillation is recommended for achieving high purity.[6][7][8][9][10]

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flask

-

Heating mantle

Procedure:

-

Setup: Assemble the fractional distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

-

Distillation: Gently heat the crude cis-3-octene in the round-bottom flask. As the liquid boils, the vapor will rise through the fractionating column.

-

Fraction Collection: The component with the lower boiling point will distill first. Collect the fraction that distills at the boiling point of cis-3-octene (122-123 °C). Discard any initial forerun and the final residue in the distillation flask.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and purity assessment of cis-3-octene.

Typical GC-MS Conditions:

-

GC Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating hydrocarbon isomers.

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 5-10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Electron ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 300.

Expected Results:

-

The retention time for cis-3-octene will be specific to the column and conditions used. The cis isomer typically elutes slightly earlier than the trans isomer on standard non-polar columns.

-

The mass spectrum of cis-3-octene will show a molecular ion peak at m/z 112, along with a characteristic fragmentation pattern that can be compared to library spectra for confirmation.[1]

Biological Relevance and Potential Applications

While direct roles in drug development are not well-established, cis-3-octene has been identified as a human metabolite.[1][14] It is a volatile organic compound (VOC) that has been detected in human breath, which may be indicative of certain physiological or metabolic states.[15][16][17][18][19] Further research is needed to elucidate the specific metabolic pathways that produce cis-3-octene in humans and its potential as a biomarker for health or disease.

The metabolism of a related olefin, 1-octene (B94956), has been studied in rat liver microsomes. The metabolic pathway involves oxidation to 1-octen-3-ol, followed by further oxidation to the reactive intermediate 1-octen-3-one.[4] It is plausible that cis-3-octene could undergo similar metabolic transformations.

In the broader context of chemical synthesis, octenes are valuable building blocks in the preparation of natural products and insect pheromones.[20][21][22][23][24][25][26][27][28] The stereospecific synthesis of cis-alkenes is often a critical step in the total synthesis of complex molecules with biological activity.

Visualizations

Caption: Synthetic routes to cis-3-Octene.

Caption: General experimental workflow for synthesis and purification.

Caption: Hypothetical metabolic activation pathway of cis-3-Octene.

References

- 1. (Z)-3-Octene | C8H16 | CID 5362722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Metabolic activation of olefins. Conversion of 1-octene to a putative reactive intermediate 1-octen-3-one: an alternative pathway to epoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chembam.com [chembam.com]

- 7. Purification [chem.rochester.edu]

- 8. Fractional distillation - Wikipedia [en.wikipedia.org]

- 9. How To [chem.rochester.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. mdpi.com [mdpi.com]

- 12. people.chem.umass.edu [people.chem.umass.edu]

- 13. m.youtube.com [m.youtube.com]

- 14. trans-3-Octene | C8H16 | CID 638228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Exhaled volatile organic compounds associated with risk factors for obstructive pulmonary diseases: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Breath volatile organic compounds (VOCs) as biomarkers for the diagnosis of pathological conditions: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. owlstonemedical.com [owlstonemedical.com]

- 20. experts.illinois.edu [experts.illinois.edu]

- 21. researchgate.net [researchgate.net]

- 22. WO2018150379A2 - Synthesis of pheromones and related materials via olefin metathesis - Google Patents [patents.google.com]

- 23. researchgate.net [researchgate.net]

- 24. Synthetic Strategies toward Natural Products Containing Contiguous Stereogenic Quaternary Carbons - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Overview of Kenji Mori’s pheromone synthesis series - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Organic Synthesis in Pheromone Science - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Natural Product Synthesis: The Endless Quest for Unreachable Perfection - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of cis-3-Octene from oct-3-yne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the stereoselective synthesis of cis-3-octene from oct-3-yne. The focus is on methods that ensure high cis-selectivity, a crucial aspect in the synthesis of fine chemicals and pharmaceutical intermediates where precise stereochemistry is paramount. This document details experimental protocols, presents quantitative data for comparative analysis, and includes visualizations of reaction pathways and workflows.

Introduction

The selective synthesis of cis-alkenes is a fundamental transformation in organic chemistry. The conversion of an internal alkyne, such as oct-3-yne, to its corresponding cis-alkene, cis-3-octene, requires a partial reduction of the triple bond with syn-addition of two hydrogen atoms. Over-reduction to the corresponding alkane (octane) or the formation of the thermodynamically more stable trans-isomer must be minimized. This guide explores the most effective and widely used methods to achieve this transformation with high fidelity: catalytic hydrogenation using Lindlar's catalyst or the P-2 nickel catalyst, and reduction with diimide.

Comparative Analysis of Synthetic Methods

The choice of synthetic methodology for the preparation of cis-3-octene from oct-3-yne is critical to achieving the desired yield and stereoselectivity. Below is a comparative summary of the most effective methods. While data for the specific transformation of oct-3-yne is not always available, the following table presents typical results for the reduction of similar internal alkynes, offering a strong basis for comparison.

| Method | Catalyst/Reagent System | Typical Yield of cis-Alkene | Typical cis:trans Selectivity | Reaction Conditions | Key Advantages | Key Disadvantages |

| Lindlar Hydrogenation | 5% Pd/CaCO₃, poisoned with lead acetate (B1210297) and quinoline | 85-98%[1] | >95% Z[1] | H₂ (1 atm), Room Temperature, Various Solvents (e.g., Hexane (B92381), Ethanol) | Well-established, reliable, high yields and selectivity.[1] | Uses toxic lead, catalyst can be pyrophoric, potential for over-reduction if not carefully controlled.[1] |

| P-2 Nickel Hydrogenation | Ni(OAc)₂ + NaBH₄ (in situ); often with ethylenediamine (B42938) | ~94% (for hex-3-yn-1-ol)[2] | >200:1 (for hex-3-yn-1-ol with ethylenediamine)[2] | H₂ (1 atm), 20-25°C, Ethanol (B145695) | High stereospecificity, avoids heavy metals like lead.[2] | Catalyst preparation is done in situ, requires careful control of conditions. |

| Diimide Reduction | In situ generation (e.g., from hydrazine (B178648) and an oxidant, or thermal decomposition of a sulfonylhydrazide) | Generally good, but can be variable | High (syn-addition)[3] | Varies with generation method, often Room Temperature | Metal-free reduction, tolerant of many functional groups.[3] | Can require a large excess of reagents, potential for side reactions depending on the generation method.[3] |

Experimental Protocols

Detailed experimental procedures are crucial for the successful and reproducible synthesis of cis-3-octene. The following are representative protocols for the most effective methods.

Catalytic Hydrogenation with Lindlar's Catalyst

This method is the most common and well-documented for the cis-selective reduction of alkynes.

Catalyst Preparation (Representative) : A suspension of 50 g of precipitated calcium carbonate in 400 mL of distilled water is stirred while a solution of 4.2 g of palladium chloride in 45 mL of water and 4 mL of concentrated hydrochloric acid is added. The mixture is stirred for 5 minutes at room temperature, then for 10 minutes at 80°C. The hot suspension is then treated with hydrogen gas until no more is taken up. The catalyst is filtered, washed with distilled water, and then suspended in 500 mL of distilled water. A solution of 5 g of lead acetate in 100 mL of distilled water is added, and the mixture is stirred for 10 minutes at 20°C, followed by 40 minutes in a boiling water bath. The final catalyst is filtered, washed with distilled water, and dried under vacuum.[4]

Hydrogenation of oct-3-yne (General Procedure) :

-

In a hydrogenation flask, dissolve oct-3-yne in a suitable solvent (e.g., hexane or ethanol).

-

Add Lindlar's catalyst (typically 5-10% by weight of the alkyne).

-

Seal the flask and purge the system with hydrogen gas.

-

Stir the mixture vigorously under a hydrogen atmosphere (1 atm, typically from a balloon) at room temperature.

-

Monitor the reaction progress by gas chromatography (GC) or by measuring the uptake of hydrogen.

-

Upon completion (disappearance of the starting alkyne), filter the reaction mixture through a pad of celite to remove the catalyst.

-

Wash the celite pad with fresh solvent.

-

Carefully remove the solvent from the filtrate by rotary evaporation to yield cis-3-octene.

Catalytic Hydrogenation with P-2 Nickel Catalyst

The P-2 nickel catalyst, a form of nickel boride, offers an excellent alternative to palladium-based catalysts, often providing even higher cis-selectivity.

Catalyst Generation and Hydrogenation (General Procedure) :

-

In a flask under an inert atmosphere (e.g., nitrogen), dissolve nickel(II) acetate tetrahydrate in ethanol.

-

While stirring, add a solution of sodium borohydride (B1222165) in ethanol dropwise. The immediate formation of a black, finely divided precipitate of the P-2 nickel catalyst will be observed.

-

After the catalyst formation is complete (approximately 5-10 minutes), add ethylenediamine (typically 2 equivalents relative to the nickel salt) to the suspension.

-

Add the oct-3-yne substrate to the reaction mixture.

-

Evacuate the flask and backfill with hydrogen gas (1 atm, from a balloon).

-

Stir the mixture vigorously at room temperature.

-

Monitor the reaction by GC until the oct-3-yne is consumed.

-

The workup typically involves filtering the catalyst and removing the solvent.

Reduction with Diimide

Diimide (N₂H₂) is a reactive intermediate that reduces double and triple bonds via a concerted syn-addition of hydrogen. It can be generated in situ by various methods.

Diimide Generation from 2-Nitrobenzenesulfonohydrazide (B1598070) and Triethylamine (B128534) (General Procedure) :

-

In a dry round-bottom flask, add the oct-3-yne and a suitable solvent such as dichloromethane.

-

Add 2-nitrobenzenesulfonohydrazide (approximately 20 equivalents based on the alkyne).

-

Add triethylamine to the mixture.

-

Stir the suspension at room temperature under a nitrogen atmosphere for several hours (e.g., 6 hours).

-

The reaction progress can be monitored by GC or TLC.

-

The workup will depend on the scale and specific conditions but generally involves washing the reaction mixture to remove the hydrazide byproducts and triethylamine salt, followed by drying and solvent removal.[5]

Signaling Pathways and Experimental Workflows

Visualizing the reaction pathways and experimental workflows can aid in understanding the underlying principles and practical execution of the synthesis.

General Reaction Pathway for Catalytic Hydrogenation

Caption: Catalytic hydrogenation of oct-3-yne to cis-3-octene.

Experimental Workflow for P-2 Nickel Catalyzed Hydrogenation

Caption: Workflow for the synthesis of cis-3-octene using P-2 nickel catalyst.

Logical Relationship of Cis-Selective Reductions

Caption: Methodologies for the cis-selective reduction of oct-3-yne.

Conclusion

The synthesis of cis-3-octene from oct-3-yne can be achieved with high yield and excellent stereoselectivity through several reliable methods. Catalytic hydrogenation with Lindlar's catalyst remains a robust and widely used technique. However, for applications where the use of lead is a concern, the P-2 nickel catalyst, particularly when modified with ethylenediamine, presents a superior alternative with potentially even higher cis-selectivity. Diimide reduction offers a valuable metal-free option, which can be advantageous when other functional groups sensitive to catalytic hydrogenation are present in the molecule. The choice of the optimal method will depend on the specific requirements of the synthesis, including scale, purity requirements, and tolerance to certain reagents. This guide provides the foundational information for researchers to make an informed decision and to successfully implement the synthesis of cis-3-octene.

References

Stereoselective Synthesis of cis-3-Octene: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the primary methodologies for the stereoselective synthesis of cis-3-octene, a valuable alkene in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and mechanistic insights into the key synthetic transformations.

Partial Hydrogenation of 3-Octyne (B96577)

The partial hydrogenation of alkynes is a widely employed method for the synthesis of cis-alkenes. This transformation relies on the use of "poisoned" catalysts that are active enough to reduce the alkyne's triple bond but are deactivated towards the subsequent reduction of the resulting double bond. The reaction proceeds via a syn-addition of two hydrogen atoms to the alkyne adsorbed on the catalyst surface, leading to the exclusive formation of the cis-isomer.

Two of the most effective catalytic systems for this purpose are the Lindlar catalyst and the P-2 nickel catalyst.

Hydrogenation using a P-2 Nickel Catalyst with Ethylenediamine (B42938)

A highly effective method for the stereospecific reduction of alkynes to cis-alkenes involves the use of a P-2 nickel catalyst modified with ethylenediamine.[1] This system has been shown to produce cis-alkenes with exceptionally high stereoselectivity.[1]

Catalyst Preparation (P-2 Nickel): A solution of nickel(II) acetate (B1210297) tetrahydrate (1.25 g, 5.0 mmol) in 50 mL of 95% ethanol (B145695) is placed in a hydrogenation flask. The flask is flushed with hydrogen gas. A solution of sodium borohydride (B1222165) (0.19 g, 5.0 mmol) in 5 mL of 95% ethanol is then added dropwise to the stirred nickel acetate solution under a hydrogen atmosphere. The formation of a black, finely divided precipitate of the P-2 nickel catalyst is observed.

Hydrogenation of 3-Octyne: To the freshly prepared P-2 nickel catalyst suspension, ethylenediamine (0.66 mL, 10 mmol) is added, followed by 3-octyne (4.41 g, 40.0 mmol). The mixture is stirred vigorously under a hydrogen atmosphere (1 atm). The reaction progress is monitored by the uptake of hydrogen. Upon completion, the catalyst is removed by filtration through a pad of Celite or activated carbon. The filtrate is diluted with water and extracted with diethyl ether. The combined organic extracts are washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to afford cis-3-octene.

| Substrate | Catalyst System | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) | cis:trans Ratio |

| Hex-3-yne | P-2 Ni / Ethylenediamine | Ethanol | 20-25 | 1 | >95 | >200:1[1] |

| 3-Octyne | P-2 Ni / Ethylenediamine | Ethanol | 20-25 | 1 | High (expected) | Very High (expected) |

Hydrogenation using Lindlar's Catalyst

Lindlar's catalyst, consisting of palladium deposited on calcium carbonate and poisoned with lead acetate and quinoline (B57606), is a classic and reliable catalyst for the partial hydrogenation of alkynes to cis-alkenes.[2][3][4][5] The poisoning of the palladium surface prevents over-reduction to the corresponding alkane.[2][4]

Reaction Setup: A solution of 3-octyne (5.51 g, 50.0 mmol) in 100 mL of ethyl acetate is placed in a hydrogenation flask. Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead, ~0.5 g) and a few drops of quinoline are added to the solution. The flask is connected to a hydrogenation apparatus, and the air is replaced with hydrogen.

Hydrogenation: The mixture is stirred vigorously under a hydrogen atmosphere (typically 1 atm) at room temperature. The progress of the reaction is monitored by the uptake of hydrogen or by gas chromatography. Once one equivalent of hydrogen has been consumed, the reaction is stopped.

Work-up: The catalyst is removed by filtration through a pad of Celite. The filtrate is carefully concentrated by distillation to remove the solvent, yielding cis-3-octene.

| Substrate | Catalyst System | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) | cis:trans Ratio |

| Disubstituted Alkynes (general) | Lindlar's Catalyst | Various | Room Temperature | 1 | Good to Excellent | Predominantly cis |

The Wittig Reaction

The Wittig reaction is a powerful tool for the synthesis of alkenes from carbonyl compounds and phosphorus ylides.[6][7] For the synthesis of cis-alkenes, non-stabilized ylides are typically employed. The stereochemical outcome is determined in the initial cycloaddition step, where a puckered four-membered oxaphosphetane intermediate is formed.[8] Steric hindrance in the transition state favors the kinetic product, which leads to the cis-alkene.[9]

For the synthesis of cis-3-octene, the Wittig reaction would involve the reaction of propanal with the ylide generated from pentyltriphenylphosphonium bromide.

Ylide Generation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, pentyltriphenylphosphonium bromide (20.7 g, 50.0 mmol) is suspended in 150 mL of anhydrous tetrahydrofuran (B95107) (THF). The suspension is cooled to 0 °C in an ice bath. A solution of n-butyllithium in hexanes (1.6 M, 31.3 mL, 50.0 mmol) is added dropwise via the dropping funnel. The mixture is stirred at 0 °C for 1 hour, during which the characteristic orange-red color of the ylide develops.

Reaction with Propanal: The reaction mixture is cooled to -78 °C (dry ice/acetone bath). A solution of propanal (2.90 g, 50.0 mmol) in 20 mL of anhydrous THF is added dropwise. The reaction mixture is allowed to warm slowly to room temperature and stirred overnight.

Work-up: The reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford cis-3-octene. Triphenylphosphine oxide is a major byproduct of this reaction.

| Aldehyde | Ylide | Base | Solvent | Temperature (°C) | Yield (%) | cis:trans Ratio |

| Propanal | Pentyltriphenylphosphonium ylide | n-BuLi | THF | -78 to RT | Moderate to Good | Predominantly cis |

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Experimental workflow for the synthesis of cis-3-octene via P-2 nickel catalyzed hydrogenation.

Caption: Mechanism of syn-hydrogenation of an alkyne on a catalyst surface.

Caption: Reaction pathway for the Wittig synthesis of cis-3-octene.

References

- 1. nbinno.com [nbinno.com]

- 2. byjus.com [byjus.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Reduction of an alkyne using the Lindlar catalyst, a reaction pre... | Study Prep in Pearson+ [pearson.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Video: Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation [jove.com]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. m.youtube.com [m.youtube.com]

Spectroscopic Profile of cis-3-Octene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for cis-3-Octene (CAS 14850-22-7), a valuable building block in organic synthesis. The information is presented to be a ready reference for laboratory use, with a focus on clarity and practical application.

Spectroscopic Data Summary

The following tables summarize the essential nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for cis-3-Octene.

¹H NMR Spectroscopic Data

The proton NMR spectrum of cis-3-Octene exhibits characteristic signals for its olefinic and aliphatic protons.

| Assignment | Chemical Shift (δ) in ppm |

| Olefinic Protons (CH=CH) | 5.32 - 5.35 |

| Allylic Protons (CH₂) | 1.97 - 2.07 |

| Methylene Protons (CH₂) | 1.26 - 1.36 |

| Methyl Protons (CH₃) | 0.90 - 0.95 |

Table 1: ¹H NMR chemical shifts for cis-3-Octene. Data sourced from ChemicalBook.[1]

¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule.

| Assignment | Chemical Shift (δ) in ppm |

| Olefinic Carbons (C=C) | ~125-130 |

| Allylic Carbons (CH₂) | ~20-30 |

| Methylene Carbons (CH₂) | ~14-35 |

| Methyl Carbons (CH₃) | ~13-14 |

Table 2: Approximate ¹³C NMR chemical shifts for cis-3-Octene. Specific peak assignments were not fully available in the searched literature.

Infrared (IR) Spectroscopy

The IR spectrum of cis-3-Octene shows characteristic absorption bands for its functional groups.

| Vibrational Mode | Wavenumber (cm⁻¹) |

| C-H stretch (alkenyl) | ~3000-3100 |

| C-H stretch (alkyl) | ~2850-2960 |

| C=C stretch | ~1650 |

| C-H bend (cis-alkene) | ~675-730 |

Table 3: Characteristic IR absorption bands for cis-3-Octene.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of cis-3-Octene results in fragmentation, providing a characteristic fingerprint.

| m/z | Relative Intensity (%) | Assignment |

| 112 | - | Molecular Ion (M⁺) |

| 97 | - | [M - CH₃]⁺ |

| 83 | - | [M - C₂H₅]⁺ |

| 69 | - | [M - C₃H₇]⁺ |

| 55 | 95.4 | [C₄H₇]⁺ |

| 41 | 100.0 | [C₃H₅]⁺ |

Table 4: Key mass spectrometry fragments for cis-3-Octene.[2] Note: Relative intensities can vary between instruments.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are crucial for reproducibility. Below are generalized procedures based on common laboratory practices and available data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

-

Sample Preparation: A sample of cis-3-Octene (typically 5-25 mg) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).[1]

-

Instrumentation: A standard NMR spectrometer with a field strength of, for example, 400 MHz for ¹H NMR is utilized.

-

Data Acquisition:

-

For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm) or an internal standard such as tetramethylsilane (B1202638) (TMS, δ 0.00 ppm).

-

For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts are referenced to the solvent peak of CDCl₃ (δ 77.16 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation: As cis-3-Octene is a liquid, the IR spectrum can be obtained neat (without a solvent). A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr).[3]

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background to produce the final spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile liquid like cis-3-Octene, gas chromatography-mass spectrometry (GC-MS) is a common method. The sample is injected into a gas chromatograph, which separates it from any impurities before it enters the mass spectrometer.

-

Ionization: Electron ionization (EI) is a standard method for the analysis of small, non-polar molecules. The available data indicates an ionization energy of 75 eV.[2]

-

Mass Analysis: A mass analyzer, such as a quadrupole, separates the resulting ions based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or similar detector records the abundance of each ion.

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a liquid sample like cis-3-Octene.

A logical workflow for the spectroscopic analysis of cis-3-Octene.

References

An In-depth Technical Guide to the 1H NMR Spectrum of cis-3-Octene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of cis-3-Octene. The document details the chemical shifts, coupling constants, and signal multiplicities, offering a basis for structural elucidation and purity assessment. Furthermore, a standardized experimental protocol for acquiring the spectrum is presented.

1H NMR Spectral Data of cis-3-Octene

The 1H NMR spectrum of cis-3-Octene presents distinct signals corresponding to the unique proton environments in the molecule. The data, acquired at 399.65 MHz in deuterated chloroform (B151607) (CDCl3), is summarized below. The assignments are based on chemical shifts, expected splitting patterns, and spin-spin coupling interactions.[1]

Table 1: 1H NMR Data for cis-3-Octene in CDCl3

| Protons (Label) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| H3, H4 | 5.32 - 5.35 | Multiplet | JH3-H4 (cis) ≈ 10-12 Hz | 2H | Olefinic Protons |

| H2, H5 | 2.02 - 2.05 | Multiplet | - | 4H | Allylic Protons |

| H6 | 1.34 | Sextet (Multiplet) | ≈ 7.4 Hz | 2H | Methylene (B1212753) Protons |

| H7 | 1.31 | Sextet (Multiplet) | ≈ 7.5 Hz | 2H | Methylene Protons |

| H1 | 0.955 | Triplet | ≈ 7.4 Hz | 3H | Methyl Protons |

| H8 | 0.90 | Triplet | ≈ 7.5 Hz | 3H | Methyl Protons |

Note: The chemical shifts are referenced to the solvent signal.[1] Coupling constants for multiplets are complex and reported as approximate values based on typical ranges for similar structures. The cis-coupling constant for alkenyl protons is generally in the range of 6-14 Hz.[2][3]

Spectral Interpretation

The assignment of each signal is based on established principles of 1H NMR spectroscopy.

-

Olefinic Protons (H3, H4): The signals in the region of δ 5.32-5.35 ppm are characteristic of protons attached to a carbon-carbon double bond.[3] Their multiplet nature arises from coupling to each other (cis-vicinal coupling) and to the adjacent allylic protons (H2 and H5).

-

Allylic Protons (H2, H5): The protons on the carbons adjacent to the double bond are deshielded by the π-system and appear around δ 2.02-2.05 ppm. These signals are complex multiplets due to coupling with the olefinic protons and the protons on the neighboring methylene groups.

-

Methylene Protons (H6, H7): The signals for the remaining methylene groups in the alkyl chain appear in the upfield region of δ 1.31-1.34 ppm, as expected for saturated alkanes.

-

Methyl Protons (H1, H8): The terminal methyl groups give rise to two distinct triplets in the most upfield region of the spectrum (δ 0.90-0.955 ppm), consistent with coupling to their adjacent methylene groups.

Visualization of Structure and Connectivity

The following diagrams illustrate the molecular structure with proton assignments and the key spin-spin coupling pathways.

Caption: Molecular structure of cis-3-Octene with proton assignments.

Caption: Spin-spin coupling pathways in cis-3-Octene.

Experimental Protocol

This section outlines a standard procedure for the preparation and analysis of an alkene sample, such as cis-3-Octene, by 1H NMR spectroscopy.[2]

4.1 Sample Preparation

-

Materials:

-

cis-3-Octene sample (5-25 mg)

-

Deuterated chloroform (CDCl3)

-

NMR tube and cap

-

Pasteur pipette

-

-

Procedure:

-

Accurately weigh 5-25 mg of the cis-3-Octene sample.

-

Dissolve the sample in approximately 0.5-0.7 mL of deuterated chloroform (CDCl3) directly in a clean, dry vial.[1] Deuterated solvents are used to avoid large solvent signals in the spectrum.[4]

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

-

Cap the NMR tube securely.

-

4.2 Data Acquisition

-

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

-

Procedure:

-

Insert the NMR tube into a spinner turbine and place it in the magnet of the spectrometer.

-

Locking: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the CDCl3 solvent to ensure field stability during the experiment.[2]

-

Shimming: An automated or manual shimming process is performed to optimize the homogeneity of the magnetic field across the sample, which is crucial for obtaining sharp, well-resolved signals.[2]

-

Acquisition: Set standard 1H NMR acquisition parameters. Typical parameters include:

-

Pulse angle: 30° or 90°

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8 to 16 scans are generally sufficient for a sample of this concentration.[2]

-

-

Start the data acquisition.

-

4.3 Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) signal, which is a time-domain signal, is converted into a frequency-domain spectrum through a Fourier transform.[2]

-

Phasing: The spectrum is manually or automatically phased to ensure that all peaks are in the pure absorption mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift scale (δ) is calibrated. For CDCl3, the residual CHCl3 signal at δ 7.26 ppm is often used as a reference.

-

Integration: The area under each signal is integrated to determine the relative number of protons corresponding to that signal.[2]

References

In-Depth Technical Guide to the 13C NMR Analysis of cis-3-Octene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of cis-3-Octene. Below, you will find detailed experimental and predicted data, methodologies, and visual representations to aid in the structural elucidation and characterization of this compound.

Introduction to 13C NMR Spectroscopy of Alkenes

Carbon-13 NMR spectroscopy is a powerful analytical technique used to determine the carbon framework of an organic molecule. In the context of alkenes, such as cis-3-Octene, 13C NMR provides valuable information regarding the electronic environment of both the sp2-hybridized carbons of the double bond and the surrounding sp3-hybridized carbons of the alkyl chains. The chemical shifts (δ) of the carbon atoms are influenced by factors such as hybridization, shielding effects, and the stereochemistry of the molecule.

Experimental Data

The experimental 13C NMR spectral data for cis-3-Octene has been reported in the scientific literature. The definitive source for this data is the work of J.W. De Haan and L.J. Van De Ven, published in Organic Magnetic Resonance in 1973.

Experimental Protocol

The experimental data presented below was obtained under the following conditions:

-

Instrument: Varian HA-100

-